4-Methyl-2-(trifluoroprop-1-YN-1-YL)phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-methylphenol with trifluoropropyne under specific conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The exact industrial methods may vary depending on the scale and specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-(trifluoroprop-1-YN-1-YL)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The trifluoropropynyl group can be reduced under specific conditions to form corresponding alkenes or alkanes.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Quinones or other oxidized phenol derivatives.
Reduction: Alkenes or alkanes with reduced trifluoropropynyl groups.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-Methyl-2-(trifluoroprop-1-YN-1-YL)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-Methyl-2-(trifluoroprop-1-YN-1-YL)phenol involves its interaction with specific molecular targets and pathways. The trifluoropropynyl group can interact with enzymes and receptors, potentially modulating their activity. The phenol group can also participate in hydrogen bonding and other interactions with biomolecules, contributing to its overall effects .
Comparison with Similar Compounds
4-Methylphenol: Lacks the trifluoropropynyl group, resulting in different chemical properties and reactivity.
2-(Trifluoroprop-1-YN-1-YL)phenol: Similar structure but without the methyl group, leading to variations in its chemical behavior
Uniqueness: Its combination of functional groups allows for diverse reactivity and interactions, making it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C10H7F3O |
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Molecular Weight |
200.16 g/mol |
IUPAC Name |
4-methyl-2-(3,3,3-trifluoroprop-1-ynyl)phenol |
InChI |
InChI=1S/C10H7F3O/c1-7-2-3-9(14)8(6-7)4-5-10(11,12)13/h2-3,6,14H,1H3 |
InChI Key |
XQRDFZWYHQKNNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C#CC(F)(F)F |
Origin of Product |
United States |
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